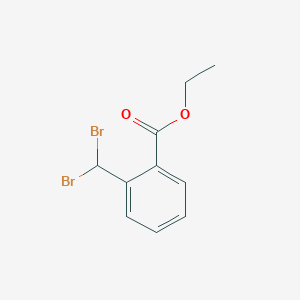

Ethyl 2-(dibromomethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

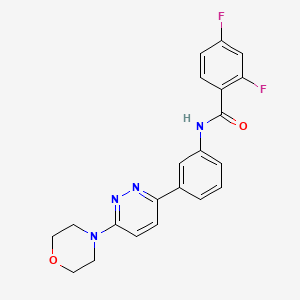

Ethyl 2-(dibromomethyl)benzoate is a chemical compound with the molecular formula C10H10Br2O2. It has an average mass of 321.993 Da and a monoisotopic mass of 319.904755 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(dibromomethyl)benzoate consists of 10 carbon atoms, 10 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms .科学的研究の応用

Green Chemistry and Sustainable Practices

Ethyl benzoate, a compound similar to Ethyl 2-(dibromomethyl)benzoate, has been used in research studies focusing on green chemistry and sustainable practices . These studies aim to reduce the negative impacts of chemical production on the planet and humans. The research involves the development of a microwave synthesis of esters using a single mode microwave reactor . This method allows for shorter reaction times, minimizes heat loss, and reduces energetic waste .

Pest Control

Ethyl benzoate has been evaluated for its fumigation toxicity against phosphine-resistant strains of pests . Given the structural similarity, Ethyl 2-(dibromomethyl)benzoate could potentially be used in similar applications. The need for alternative fumigants is urgent due to increasing resistance in major pests to commonly used fumigants .

Pharmaceuticals

In the pharmaceutical industry, ethyl benzoate is valued as a flavoring agent to mask the taste of various medications, making them more palatable for consumers . Ethyl 2-(dibromomethyl)benzoate, due to its similar structure, could potentially be used in a similar manner.

Food Industry

Ethyl benzoate is used in the food industry as a flavoring agent . Given the structural similarity, Ethyl 2-(dibromomethyl)benzoate could potentially be used in similar applications.

Cosmetics

Ethyl benzoate has numerous applications in cosmetics . Ethyl 2-(dibromomethyl)benzoate, due to its similar structure, could potentially be used in a similar manner.

Chemical Industry

Esters, including ethyl benzoate, are relevant for the chemical industry . Ethyl 2-(dibromomethyl)benzoate, being an ester, could potentially have similar relevance.

特性

IUPAC Name |

ethyl 2-(dibromomethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLJKEFDGSATPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(dibromomethyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)